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Compound of Interest

Compound Name: Withasomnine

Cat. No.: B158684

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
withasomnine, a pyrazole alkaloid of significant interest to researchers, scientists, and drug
development professionals. This document details the available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental
protocols, and visualizes the biosynthetic pathway of the broader class of withanolides to which
withasomnine belongs.

Spectroscopic Data of Withasomnine

The structural elucidation of withasomnine (C12H12N2) is supported by a combination of
spectroscopic technigues. The key quantitative data are summarized below.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of withasomnine and provides insights
into its fragmentation patterns.
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Parameter Value Source
Molecular Formula C12H12N2 PubChem
Molecular Weight 184.24 g/mol PubChem
Exact Mass 184.100048391 Da PubChem[1]
GC-MS m/z Peaks

Major Peak 184 PubChem[1]
2nd Highest Peak 128 PubChem[1]
3rd Highest Peak 77 PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset of assigned H and 3C NMR chemical shifts and

coupling constants for withasomnine is not readily available in tabulated form, data for closely

related pyrazole derivatives and general principles of NMR spectroscopy allow for a confident

prediction of its spectral characteristics. A recent synthesis of withasomnine provides some

spectral data for related compounds, and the full study may contain the specific data for

withasomnine.[2][3]

Expected *H NMR Spectral Features: Aromatic protons on the phenyl ring are expected in the

range of & 7.0-8.0 ppm. The protons on the dihydro-pyrrolo portion of the molecule would

appear in the aliphatic region, with chemical shifts influenced by their proximity to the nitrogen

atoms and the pyrazole ring.

Expected 3C NMR Spectral Features: The carbon atoms of the phenyl group would resonate in

the aromatic region (6 120-140 ppm). The carbons of the pyrazole ring would also appear in

the downfield region, while the sp3 hybridized carbons of the pyrrolo moiety would be found in

the upfield region of the spectrum.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for withasomnine is not widely published. However,

based on its functional groups, the following characteristic absorption peaks can be anticipated.
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Functional Group Expected Wavenumber (cm—?)
C-H stretch (aromatic) 3100-3000

C-H stretch (aliphatic) 3000-2850

C=N stretch (pyrazole ring) 1650-1550

C=C stretch (aromatic & pyrazole) 1600-1450

C-N stretch 1350-1000

C-H bend (out-of-plane, aromatic) 900-675

Experimental Protocols

The following sections outline general experimental methodologies for obtaining the
spectroscopic data presented above. These are based on standard practices for the analysis of
alkaloids and related heterocyclic compounds.

Sample Preparation and Extraction

Withasomnine is typically isolated from the roots and leaves of Withania somnifera. The
general procedure involves:

e Drying and powdering of the plant material.
o Extraction with a suitable solvent, such as methanol or ethanol.

o Fractionation of the crude extract using techniques like column chromatography over silica
gel to isolate the pure compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):
e Instrument: A standard GC-MS system.

e Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Carrier Gas: Helium.

Injection Mode: Splitless.

Temperature Program: An initial oven temperature of around 100°C, ramped up to 280-
300°C.

lonization: Electron lonization (EIl) at 70 eV.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

Instrument: A high-performance liquid chromatograph coupled to a tandem mass
spectrometer (e.g., Q-TOF or Triple Quadrupole).

Column: A C18 reversed-phase column.

Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid to
improve ionization.

lonization: Electrospray lonization (ESI) in positive ion mode is common for alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e Solvent: Deuterated chloroform (CDCIs) or deuterated methanol (CDsOD) are common
choices for dissolving alkaloids.

 Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

o Experiments: Standard 1D 'H and 3C{*H} experiments are performed. For complete
structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation) are employed.

Infrared (IR) Spectroscopy

e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
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o Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate
(e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1.

Biosynthesis of Withanolides

Withasomnine belongs to the withanolide class of compounds, which are C28 steroidal
lactones. Their biosynthesis proceeds through the well-established mevalonate (MVA) and
methylerythritol phosphate (MEP) pathways, which provide the isoprene building blocks. The
following diagram illustrates the key steps leading to the withanolide backbone.

................................

Click to download full resolution via product page

Caption: Biosynthetic pathway of withanolides, including withasomnine.

Conclusion

This technical guide consolidates the currently available spectroscopic data for withasomnine
and provides a framework for its analysis. While a complete set of assigned NMR and specific
IR data remains to be fully compiled in a centralized public repository, the information
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presented here, derived from existing literature and established spectroscopic principles,
serves as a valuable resource for researchers in the fields of natural product chemistry,
pharmacology, and drug discovery. The elucidation of the biosynthetic pathway of the parent
withanolide class further contextualizes the formation of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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